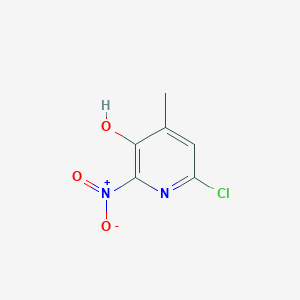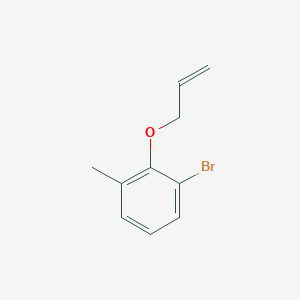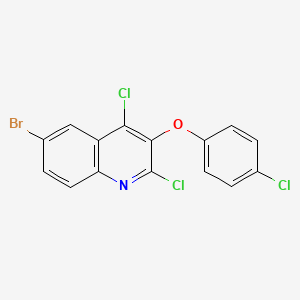![molecular formula C14H19NO B13980018 Cyclohexanone, 4-[4-(dimethylamino)phenyl]- CAS No. 117960-49-3](/img/structure/B13980018.png)
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C14H19NO. It is a derivative of cyclohexanone, where the cyclohexanone ring is substituted with a 4-(dimethylamino)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-4-hydroxy-: A hydroxylated derivative with similar chemical properties.
4-Phenylcyclohexanone: A structurally related compound with a phenyl group instead of the dimethylamino group.
Uniqueness
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
117960-49-3 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(16)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Clé InChI |
PKISBHJNYKYSKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)

![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)




![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)

